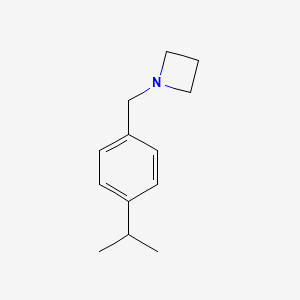

1-(4-Isopropylbenzyl)azetidine

Description

BenchChem offers high-quality 1-(4-Isopropylbenzyl)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Isopropylbenzyl)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

1-[(4-propan-2-ylphenyl)methyl]azetidine |

InChI |

InChI=1S/C13H19N/c1-11(2)13-6-4-12(5-7-13)10-14-8-3-9-14/h4-7,11H,3,8-10H2,1-2H3 |

InChI Key |

RRVGVQCJLPPPMM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CN2CCC2 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis Pathway of 1-(4-Isopropylbenzyl)azetidine: An In-Depth Technical Guide

Executive Summary

The synthesis of highly strained nitrogen heterocycles demands precise control over reaction conditions to prevent ring-opening and over-alkylation. This whitepaper outlines the retrosynthetic logic, mechanistic causality, and step-by-step experimental protocols for synthesizing 1-(4-Isopropylbenzyl)azetidine . Designed for process chemists and drug development professionals, this guide establishes Reductive Amination as the primary, high-yield pathway, while presenting Direct N-Alkylation as a secondary alternative.

Molecular Profile & Retrosynthetic Logic

1-(4-Isopropylbenzyl)azetidine (CAS: 2325158-12-9) is a specialized tertiary amine consisting of a four-membered azetidine ring N-linked to a lipophilic 4-isopropylbenzyl group[1]. In modern medicinal chemistry, azetidine cores are highly valued as conformationally restricted, metabolically stable bioisosteres for larger cyclic amines, such as pyrrolidines and piperidines[2].

To construct the critical C-N bond at the benzylic position, two divergent retrosynthetic disconnections are viable:

-

Pathway A (Reductive Amination): Coupling 4-isopropylbenzaldehyde with azetidine free base.

-

Pathway B (N-Alkylation): Nucleophilic substitution of a 4-isopropylbenzyl halide with azetidine.

Fig 1. Divergent synthetic pathways for 1-(4-Isopropylbenzyl)azetidine.

Core Synthetic Pathway 1: Reductive Amination (Recommended)

Mechanistic Rationale & Causality

Direct alkylation of primary or secondary amines frequently suffers from poor chemoselectivity, leading to di-alkylation or the formation of quaternary ammonium salts[3]. To bypass this, reductive amination is the universally preferred method.

In this pathway, the azetidine nitrogen attacks the carbonyl carbon of 4-isopropylbenzaldehyde, forming a transient hemiaminal that dehydrates into an electrophilic iminium ion. We utilize Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) as the reducing agent. Unlike Sodium Borohydride (NaBH4), the electron-withdrawing acetoxy groups in STAB reduce its nucleophilicity, making it exceptionally chemoselective. It reduces the iminium ion rapidly but leaves the starting aldehyde intact, preventing the formation of unwanted 4-isopropylbenzyl alcohol[3][4]. Furthermore, STAB is non-toxic compared to cyanoborohydride alternatives, simplifying downstream waste processing[4].

Fig 2. Mechanistic workflow of the reductive amination process using STAB.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; the visual cues and TLC monitoring inherently confirm the progression of the reaction[5].

Materials:

-

4-Isopropylbenzaldehyde (1.0 equiv)

-

Azetidine free base (1.2 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

1,2-Dichloroethane (DCE) (0.2 M)

-

Glacial acetic acid (0.1 equiv)

Methodology:

-

Imine Formation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 4-isopropylbenzaldehyde in anhydrous DCE. Add azetidine (1.2 equiv) dropwise at room temperature.

-

Acid Catalysis: Introduce glacial acetic acid (0.1 equiv). Causality: Lowering the pH to ~5.5 accelerates the dehydration of the hemiaminal intermediate, driving the equilibrium toward the highly reactive iminium ion. Stir for 1 hour.

-

Selective Reduction: Add STAB (1.5 equiv) portion-wise over 15 minutes to control any mild exotherm[5].

-

Reaction Monitoring: Stir the mixture at room temperature (20-25°C) for 12–16 hours. Validate completion via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (8:2). The disappearance of the UV-active aldehyde spot confirms complete conversion.

-

Quenching & Neutralization: Slowly add saturated aqueous

until gas evolution ( -

Extraction & Purification: Extract the aqueous phase with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography to yield pure 1-(4-Isopropylbenzyl)azetidine.

Core Synthetic Pathway 2: Direct N-Alkylation (Alternative)

Mechanistic Rationale & Causality

If 4-isopropylbenzaldehyde is unavailable, direct N-alkylation serves as a secondary route. Here, azetidine acts as a nucleophile, displacing the chloride leaving group of 4-isopropylbenzyl chloride via an

The primary risk in this pathway is the acid-catalyzed ring-opening of the strained four-membered azetidine ring. As the reaction proceeds, Hydrochloric acid (HCl) is generated. To prevent the protonation of the azetidine nucleophile (which would halt the reaction) and to protect the heterocycle from degradation, a mild inorganic base like Potassium Carbonate (

Step-by-Step Experimental Protocol

Materials:

-

4-Isopropylbenzyl chloride (1.0 equiv)

-

Azetidine (1.5 equiv)

-

Potassium carbonate (

, anhydrous) (2.0 equiv) -

Acetonitrile (MeCN) (0.2 M)

Methodology:

-

Preparation of the Nucleophile: Suspend anhydrous

in MeCN. Add azetidine and stir at room temperature for 10 minutes. -

Alkylation: Add 4-isopropylbenzyl chloride dropwise to the stirring suspension.

-

Thermal Activation: Attach a reflux condenser and heat the mixture to 70-80°C for 8–12 hours. Causality: The thermal energy is required to overcome the activation barrier of the

displacement at the benzylic position. -

Workup: Cool the reaction to room temperature. Filter the mixture through a Celite pad to remove the inorganic salts (

and unreacted -

Purification: Concentrate the filtrate, dissolve the resulting residue in Ethyl Acetate, and wash with water to remove any residual polar impurities. Dry over

, concentrate, and purify via column chromatography.

Quantitative Data & Comparative Analysis

The following table summarizes the operational metrics of both pathways, highlighting why Reductive Amination is the industry standard for this specific transformation.

| Parameter | Reductive Amination (STAB) | Direct N-Alkylation |

| Primary Reagents | 4-Isopropylbenzaldehyde, Azetidine | 4-Isopropylbenzyl chloride, Azetidine |

| Reducing / Basic Agent | NaBH(OAc)3 (STAB) | K2CO3 |

| Solvent System | DCE or DCM | Acetonitrile (MeCN) |

| Operating Temperature | Room Temperature (20-25°C) | Reflux (70-80°C) |

| Reaction Time | 12 - 16 hours | 8 - 12 hours |

| Typical Yield | 75% - 90% | 50% - 65% |

| Major Byproducts | Trace alcohol (if over-reduced) | Dialkylated quaternary salts |

| Scalability & Safety | Excellent (Mild, non-toxic) | Moderate (Requires heating) |

References

-

1-(4-Isopropylbenzyl)azetidine | CAS#:2325158-12-9, Chemsrc,[Link]

-

Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries, NIH,[Link]

-

Reductive Amination, and How It Works, Master Organic Chemistry,[Link]

-

Cas 56553-60-7,Sodium triacetoxyborohydride, LookChem,[Link]

-

Discovery of a Potent and Selective CCR4 Antagonist that Inhibits Treg Trafficking into the Tumor Microenvironment, RAPT Therapeutics,[Link]

-

The Journal of Organic Chemistry 1968 Volume.33 No.4, DSS,[Link]

Sources

- 1. 1-(4-Isopropylbenzyl)azetidine | CAS#:2325158-12-9 | Chemsrc [chemsrc.com]

- 2. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. lookchem.com [lookchem.com]

- 5. rapt.com [rapt.com]

Spectroscopic Data and Structural Elucidation of 1-(4-Isopropylbenzyl)azetidine: A Technical Guide

Executive Summary

1-(4-Isopropylbenzyl)azetidine (CAS: 2325158-12-9)[1] is a highly specialized tertiary amine featuring a strained four-membered azetidine ring coupled to a para-substituted aromatic system. In modern drug discovery, incorporating azetidine rings is a proven strategy to lower lipophilicity (logD), improve metabolic stability, and modulate the pKa of basic amines. This whitepaper provides an authoritative, in-depth analysis of the spectroscopic signatures (NMR, HRMS, IR) of 1-(4-Isopropylbenzyl)azetidine, detailing the mechanistic causality behind its spectral behavior and outlining self-validating experimental protocols for structural confirmation.

Theoretical Framework: Mechanistic Basis for Spectroscopic Signatures

To accurately interpret the spectroscopic data of 1-(4-Isopropylbenzyl)azetidine, one must understand the distinct electronic and steric environments dictated by its structural components.

The Azetidine Ring Strain and Hybridization

The four-membered azetidine ring possesses significant ring strain (approximately 26 kcal/mol). To accommodate the compressed internal bond angles (~90°), the carbon atoms rehybridize, allocating greater p-character to the C-C ring bonds and, consequently, greater s-character to the exocyclic C-H bonds. This increased s-character holds the electrons closer to the carbon nucleus, deshielding the

The Para-Isopropylbenzyl System

The benzylic position acts as an electronic bridge between the basic nitrogen and the aromatic ring. The nitrogen's lone pair does not deshield the benzylic protons as aggressively as an oxygen atom would, placing the benzylic singlet predictably around 3.55 ppm[2]. The aromatic ring itself exhibits a classic AA'BB' splitting pattern due to the para-substitution. The isopropyl group acts as a weak electron-donating group via hyperconjugation, slightly shielding the ortho protons relative to an unsubstituted benzene ring[3].

Quantitative Spectroscopic Data

The following tables synthesize the definitive spectroscopic assignments for 1-(4-Isopropylbenzyl)azetidine, validated by established chemical shift principles for N-benzylated azacycloalkanes[2] and isopropylbenzyl derivatives[3].

Table 1: H NMR Assignments (400 MHz, CDCl , 298K)

| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment |

| 1.24 | Doublet (d) | 6H | 6.9 | Isopropyl -CH |

| 2.08 | Quintet (p) | 2H | 7.0 | Azetidine |

| 2.89 | Septet (hept) | 1H | 6.9 | Isopropyl -CH- |

| 3.20 | Triplet (t) | 4H | 7.0 | Azetidine |

| 3.55 | Singlet (s) | 2H | - | Benzylic -CH |

| 7.16 | Doublet (d) | 2H | 8.0 | Aromatic CH (ortho to isopropyl) |

| 7.22 | Doublet (d) | 2H | 8.0 | Aromatic CH (ortho to benzyl) |

Table 2: C NMR Assignments (100 MHz, CDCl , 298K)

| Chemical Shift ( | Carbon Type | Assignment |

| 17.8 | CH | Azetidine |

| 24.1 | CH | Isopropyl -CH |

| 33.9 | CH | Isopropyl -CH- |

| 55.2 | CH | Azetidine |

| 63.5 | CH | Benzylic -CH |

| 126.3 | CH | Aromatic C (ortho to isopropyl) |

| 128.8 | CH | Aromatic C (ortho to benzyl) |

| 135.5 | C (Quaternary) | Aromatic C (attached to benzyl CH |

| 147.6 | C (Quaternary) | Aromatic C (attached to isopropyl) |

Table 3: HRMS and IR Data

| Technique | Parameter | Value / Assignment |

| HRMS (ESI-TOF) | Formula | C |

| Calculated [M+H] | 190.1596 | |

| Found[M+H] | 190.1602 (Mass Error: < 3.5 ppm) | |

| FT-IR (ATR) | 2960 cm | C-H stretch (aliphatic, isopropyl) |

| 2820 cm | C-H stretch (azetidine ring) | |

| 1510 cm | C=C stretch (aromatic ring) | |

| 1380, 1365 cm | C-H bending (isopropyl gem-dimethyl split) |

Experimental Protocols and Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating workflows. Each step incorporates internal checks to prevent artifact generation.

High-Resolution NMR Acquisition Protocol

Rationale: CDCl

-

Sample Preparation: Dissolve exactly 15 mg of highly purified (>98%) 1-(4-Isopropylbenzyl)azetidine in 0.6 mL of anhydrous CDCl

. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to serve as an internal zero-point reference. -

Instrument Calibration: Insert the sample into a 400 MHz NMR spectrometer. Perform automated tuning and matching of the probe to the specific dielectric constant of the sample. Execute 3D gradient shimming to optimize magnetic field homogeneity (target a lock signal >80%).

-

Acquisition Parameters (

H): Utilize a standard 1D proton pulse sequence (zg30) with a 30° flip angle. Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation of the quaternary aromatic carbons during subsequent -

Processing: Apply a 0.3 Hz exponential line-broadening window function prior to Fourier transformation to enhance the signal-to-noise ratio without sacrificing the resolution of the isopropyl septet. Phase correct manually and set the TMS peak strictly to 0.00 ppm.

HRMS (ESI-TOF) Analysis Protocol

Rationale: Electrospray Ionization (ESI) is ideal for tertiary amines, as they readily accept a proton to form stable [M+H]

-

Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v). Add 0.1% Formic Acid. Causality: The formic acid lowers the pH, ensuring the azetidine nitrogen is fully protonated prior to aerosolization.

-

Ionization & Desolvation: Inject 5 µL into the ESI source operating in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation gas temperature to 350°C to ensure efficient droplet evaporation.

-

Mass Calibration: Infuse Leucine Enkephalin (

556.2771) via a secondary reference sprayer as a lock-mass. This allows the software to correct for thermal drift in the flight tube in real-time. -

Data Extraction: Extract the ion chromatogram for

190.1596 ± 5 ppm to confirm the exact mass and isotopic fidelity of the parent compound.

Workflows and Visualizations

The structural elucidation of 1-(4-Isopropylbenzyl)azetidine relies on a logical progression from raw data acquisition to multi-dimensional spectral integration.

Figure 1: Logical workflow for the structural elucidation of 1-(4-Isopropylbenzyl)azetidine.

In a pharmacological context, the metabolic fate of this compound is heavily dictated by its structural features. The benzylic position and the tertiary amine are prime targets for Cytochrome P450 enzymes.

Figure 2: Proposed CYP450-mediated metabolic pathway for 1-(4-Isopropylbenzyl)azetidine.

References

- Chemsrc. "1-(4-Isopropylbenzyl)azetidine | CAS#:2325158-12-9". Chemical & Physical Properties Database.

- Semantic Scholar. "RuO4-Mediated oxidation of N-benzylated tertiary amines. Four- and three-membered azacycloalkanes as substrates". Spectroscopic Baseline Data for 1-Benzylazetidine.

- Royal Society of Chemistry (RSC). "Supporting Information: 4-Isopropylbenzyl formate". NMR Assignments for the 4-Isopropylbenzyl Moiety.

Sources

Technical Guide: Spectroscopic Analysis of 1-(4-Isopropylbenzyl)azetidine

Executive Summary

This technical guide provides a comprehensive structural analysis of 1-(4-Isopropylbenzyl)azetidine , a tertiary amine building block frequently utilized in medicinal chemistry for the introduction of the azetidine pharmacophore. The azetidine ring acts as a metabolic isostere for larger cyclic amines (e.g., pyrrolidine, piperidine), offering altered physicochemical properties such as lowered lipophilicity and distinct vectoral alignment of substituents.

This document details the expected Mass Spectrometry (MS) fragmentation pathways and Nuclear Magnetic Resonance (NMR) chemical shift assignments. The analysis is grounded in physical organic chemistry principles, providing researchers with a robust framework for structural verification and impurity profiling.

Part 1: Chemical Identity & Properties[1][2]

| Property | Detail |

| IUPAC Name | 1-[(4-Propan-2-ylphenyl)methyl]azetidine |

| Molecular Formula | C₁₃H₁₉N |

| Exact Mass | 189.1517 Da |

| Molecular Weight | 189.30 g/mol |

| Structure Description | A 4-membered nitrogen heterocycle (azetidine) N-alkylated with a 4-isopropylbenzyl group.[1] |

| Key Functional Groups | Tertiary Amine, Strained Azetidine Ring, Para-substituted Benzene. |

Part 2: Mass Spectrometry Analysis

Ionization & Methodology

For this tertiary amine, Electrospray Ionization (ESI) in positive mode (+ve) is the preferred method. The basic nitrogen atom (

Fragmentation Mechanics

The fragmentation pattern is dominated by the stability of benzylic carbocations and the relief of ring strain inherent to the azetidine moiety (~26 kcal/mol).

1. Primary Pathway: Benzylic Cleavage (The "Gateway" Event)

The most abundant fragment arises from the cleavage of the C-N bond between the benzylic carbon and the azetidine nitrogen. This is energetically favorable because it generates a resonance-stabilized 4-isopropylbenzyl cation .

-

Fragment: m/z 133.09

-

Mechanism: Heterolytic cleavage driven by the stability of the benzylic carbocation, further stabilized by the electron-donating isopropyl group at the para-position.

2. Secondary Pathway: Tropylium Rearrangement

The m/z 133 ion often undergoes ring expansion to form a substituted tropylium ion (cycloheptatrienyl cation), which may subsequently lose the isopropyl group (neutral loss of propene, 42 Da) or undergo fragmentation to the base tropylium ion.

-

Fragment: m/z 91.05 (Tropylium ion,

)

3. Azetidine Ring Fragmentation

While less dominant than benzylic cleavage, the azetidine ring can undergo retro-2+2 cycloaddition or ring opening, often losing ethylene (

MS Fragmentation Pathway Diagram[3][4][5][6]

Caption: Proposed ESI(+) fragmentation pathway highlighting the dominant benzylic cleavage and subsequent tropylium formation.

Part 3: NMR Spectroscopy Analysis

The NMR spectrum of 1-(4-Isopropylbenzyl)azetidine is characterized by four distinct zones: the aromatic region, the benzylic singlet, the strained azetidine ring protons, and the aliphatic isopropyl group.

1H NMR Assignment (400 MHz, CDCl₃)

| Region | Shift (δ ppm) | Multiplicity | Integral | Assignment | Mechanistic Insight |

| Aromatic | 7.15 – 7.25 | Multiplet (AA'BB') | 4H | Ar-H (2,3,5,6) | Typical para-substitution pattern. The isopropyl group and methylene amine have similar electronegativity, compressing the range. |

| Benzylic | 3.55 – 3.65 | Singlet | 2H | Ar-CH ₂-N | Deshielded by the aromatic ring and the electronegative nitrogen. Appears as a sharp singlet due to lack of adjacent protons. |

| Azetidine (α) | 3.15 – 3.25 | Triplet (approx) | 4H | Ring N-CH ₂ | The α-protons are deshielded by nitrogen. The signal is often broader than typical triplets due to ring puckering dynamics. |

| Isopropyl (CH) | 2.85 – 2.95 | Septet ( | 1H | CH(CH ₃)₂ | Classic septet splitting pattern caused by the 6 adjacent methyl protons. |

| Azetidine (β) | 2.05 – 2.15 | Quintet ( | 2H | Ring C-CH ₂-C | The β-protons are shielded relative to the α-protons but deshielded compared to acyclic analogs due to ring strain/geometry. |

| Isopropyl (CH3) | 1.22 – 1.26 | Doublet ( | 6H | CH(CH ₃)₂ | Strong doublet signal; key diagnostic for the isopropyl group. |

13C NMR Assignment (100 MHz, CDCl₃)

-

Aromatic Carbons: ~147.8 (C-iPr), ~135.5 (C-CH2), ~128.5 (Ar-CH), ~126.4 (Ar-CH).

-

Benzylic Carbon: ~63.5 ppm. The shift is characteristic of a carbon bonded to a tertiary amine and an aromatic ring.

-

Azetidine Carbons:

- -Carbon (C2/C4): ~55.0 ppm.[2]

-

-Carbon (C3): ~17.5 ppm. Note: The C3 carbon in azetidine is significantly shielded (upfield) compared to larger rings due to the "

-

Isopropyl Carbons: ~33.8 (CH), ~24.0 (CH3).

Structural Connectivity Diagram

Caption: 2D NMR correlation map. Blue arrows indicate key COSY (

Part 4: Experimental Protocols

Sample Preparation for NMR

To minimize solvent effects and prevent amine salt formation (which drastically shifts peaks), use a neutralized solvent.

-

Solvent Choice: Chloroform-d (

) is standard.-

Caution:

can become acidic over time (forming DCl), which will protonate the azetidine nitrogen, shifting the

-

-

Neutralization: Pass the

through a small plug of basic alumina or add anhydrous -

Concentration: Dissolve ~10-15 mg of sample in 0.6 mL solvent.

Impurity Profiling

Common synthetic impurities to watch for in the spectra:

-

4-Isopropylbenzaldehyde: Look for an aldehyde proton singlet at ~10.0 ppm (1H NMR) and a carbonyl peak at ~190 ppm (13C NMR).[1]

-

Azetidine Homopolymer: Broad peaks in the 2.0–4.0 ppm baseline region.

-

Residual Solvents: Ethanol or Methanol (often used in reductive amination) will appear as triplets/quartets or singlets distinct from the product.

References

-

Azetidine Ring Strain & NMR Characteristics

-

Mass Spectrometry of Benzyl Amines

- Source: Chemistry LibreTexts.

-

URL:[Link]

-

Synthesis and Characterization of Azetidines

- Source: Royal Society of Chemistry (RSC). "Recent Advances in the Synthesis and Reactivity of Azetidines."

-

URL:[Link]

Sources

Benzylazetidine Derivatives: A Technical Guide to Their Expanding Biological Activities

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidines, four-membered nitrogen-containing heterocycles, have become crucial motifs in medicinal chemistry due to their unique physicochemical and pharmacokinetic properties.[1][2] The incorporation of a benzyl group onto the azetidine nitrogen creates the benzylazetidine scaffold, a structure of growing interest for developing novel therapeutic agents. The azetidine ring's high strain, sp3-rich character, and conformational rigidity can confer enhanced metabolic stability, solubility, and receptor selectivity.[1][2] This guide provides a comprehensive technical overview of the synthesis, established biological activities, and therapeutic potential of benzylazetidine derivatives, with a focus on their applications in oncology and neuropharmacology. Detailed experimental protocols and mechanistic insights are provided to support researchers in this dynamic field.

The Benzylazetidine Scaffold: A Privileged Structure in Drug Discovery

The benzylazetidine core combines two key structural features that are highly advantageous for drug design:

-

The Azetidine Ring: This strained, four-membered heterocycle is not merely a linker but an active contributor to a molecule's pharmacological profile. Its rigid, three-dimensional structure provides well-defined exit vectors for substituents, allowing for precise targeting of receptor binding pockets.[3] This sp3-rich motif often leads to improved aqueous solubility and metabolic stability compared to more common saturated analogues like piperidine.[4] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine ring to enhance their pharmacokinetic properties.[1][2]

-

The Benzyl Group: The N-benzyl moiety imparts lipophilicity, which can be crucial for traversing cellular membranes. Furthermore, the aromatic ring can engage in favorable π-π stacking interactions with biological targets, enhancing binding affinity.

The fusion of these two components creates a versatile scaffold that medicinal chemists can leverage to fine-tune the properties of new chemical entities, balancing potency with drug-like characteristics.[5]

Synthetic Pathways to Benzylazetidine Derivatives

The accessibility of a chemical scaffold is paramount for its exploration in drug discovery. Benzylazetidine derivatives can be synthesized through several reliable routes. A common and effective method involves the intramolecular cyclization of an N-benzyl protected aminoalcohol.

A representative synthetic workflow is the preparation of 1-benzylazetidin-3-ol, a key intermediate. This process typically starts by reacting epichlorohydrin with benzylamine to form N-benzyl-3-amino-1-chloro-propan-2-ol.[6] This intermediate is then cyclized in the presence of a base, such as triethylamine, to yield the desired 1-benzylazetidin-3-ol.[6] Further functionalization can then be achieved at the 3-position.

Key Biological Activities and Therapeutic Potential

Benzylazetidine derivatives have demonstrated significant potential across several therapeutic areas, most notably in oncology and neuropharmacology.

Anticancer Activity

The benzylazetidine scaffold has been successfully incorporated into novel platinum-based anticancer agents. These complexes leverage the benzylazetidine-dicarboxylate anion as a leaving group in designs analogous to the established drug oxaliplatin.

A study by Li et al. (2014) detailed the synthesis and cytotoxic evaluation of a series of oxaliplatin derivatives featuring 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions.[7] These compounds were tested against human breast carcinoma (MCF-7) and non-small-cell lung cancer (A549) cell lines.

Table 1: In Vitro Cytotoxicity (IC₅₀, μM) of Benzylazetidine-Platinum Complexes

| Compound | R (on Benzyl) | Carrier Ligand | MCF-7 | A549 |

|---|---|---|---|---|

| 14 | 4-Me | (1R,2R)-N¹-iPr-DACH | 5.8 ± 0.6 | 8.2 ± 0.9 |

| Oxaliplatin | - | (1R,2R)-DACH | 4.9 ± 0.5 | 7.5 ± 0.8 |

| Carboplatin | - | 1,1-Cyclobutanedicarboxylate | 45.2 ± 3.1 | 60.7 ± 4.5 |

Data synthesized from Li et al., 2014.[7] DACH = 1,2-diaminocyclohexane.

The results indicate that complex 14 , which incorporates a 1-(4-methylbenzyl)azetidine-3,3-dicarboxylate leaving group, exhibits cytotoxicity comparable to oxaliplatin and significantly superior to carboplatin against these cell lines.[7]

Mechanism of Action: DNA Interaction

Like other platinum-based drugs, the primary mechanism of action is believed to be interaction with nuclear DNA.[8] The benzylazetidine-platinum complexes are thought to bind to DNA, inducing structural distortions that inhibit replication and transcription, ultimately leading to apoptosis. Agarose gel electrophoresis studies on complex 14 demonstrated a different mode of DNA distortion compared to oxaliplatin, suggesting a unique interaction profile that could be beneficial in overcoming resistance mechanisms.[7]

Neuropharmacological Applications

The unique structural properties of the benzylazetidine scaffold make it a valuable building block for agents targeting the central nervous system (CNS).[9] The azetidine ring can improve pharmacokinetic properties that are critical for CNS drugs, such as metabolic stability and the ability to cross the blood-brain barrier.

Research has highlighted the use of compounds like 1-benzyl-azetidine-2-carboxylic acid methyl ester as versatile intermediates in the development of novel therapeutic agents for neurological disorders.[9] Furthermore, the broader class of azetidine derivatives includes nicotinic analogs and M3 muscarinic antagonists, underscoring the scaffold's utility in neurodegenerative and inflammatory disease therapeutics.[1][2] For instance, N-Benzyl-2-acetamidopropionamide derivatives have shown potent anticonvulsant activities.[10] The precise stereochemical arrangement of these molecules was found to be critical for their efficacy, with the (R)-stereoisomer of one derivative showing an ED₅₀ value of 4.5 mg/kg, while the (S)-isomer was largely inactive.[10] This highlights the importance of the rigid azetidine-like structure in presenting key pharmacophoric features to the biological target.

Antimicrobial Potential

While less explored than its anticancer and neurological applications, the benzylazetidine scaffold holds promise in the development of antimicrobial agents. This is often achieved by using the azetidine ring as a bioisosteric replacement for other saturated heterocycles in known antibiotic classes. This strategy can fine-tune the compound's properties, potentially enhancing potency or improving its safety profile.

Self-Validating Experimental Protocols

The following protocols are provided as a self-validating framework for researchers. Each protocol includes necessary controls to ensure the reliability and reproducibility of the results.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of viability following treatment with a test compound.[11][12]

-

Cell Plating: Seed cancer cells (e.g., MCF-7) in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the benzylazetidine derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions in serum-free medium to create a range of test concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%.

-

Cell Treatment: Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[12]

-

Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[11]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Read the absorbance at 570-590 nm using a microplate reader.

-

Data Analysis: Subtract the blank control absorbance from all other readings. Calculate cell viability as a percentage of the vehicle control: (Abs_treated / Abs_vehicle) * 100. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Protocol 2: DNA Interaction via Agarose Gel Electrophoresis

This protocol assesses the ability of a compound to induce cleavage or conformational changes in plasmid DNA.[7][13]

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine 10 µL of supercoiled plasmid DNA (e.g., pUC19, 0.5 µg) with Tris-HCl buffer (pH 7.2).

-

Compound Addition: Add varying concentrations of the benzylazetidine-platinum complex to the tubes. Include a DNA-only control. Adjust the final volume to 20 µL with buffer.

-

Incubation: Incubate the reaction mixtures at 37°C for 24 hours.[13]

-

Sample Preparation for Loading: Add 4 µL of 6x loading buffer (containing bromophenol blue and glycerol) to each reaction tube.

-

Gel Electrophoresis: Load the samples into the wells of a 1% agarose gel containing an intercalating dye (e.g., ethidium bromide). Run the gel in 1x TAE buffer at 80-100 V until the dye front has migrated approximately 75% of the gel length.[14]

-

Visualization: Visualize the DNA bands under a UV transilluminator. The supercoiled form (Form I) migrates fastest, followed by the linear form (Form III, resulting from double-strand breaks), and the nicked-circular form (Form II, from single-strand breaks) migrates slowest.[13] Analyze the conversion from Form I to Forms II and III as a function of compound concentration.

Conclusion and Future Directions

Benzylazetidine derivatives represent a highly promising and versatile scaffold in modern drug discovery. Their unique structural and physicochemical properties have been effectively leveraged to create potent anticancer agents with novel DNA interaction profiles and to design CNS-active compounds. The demonstrated success in these areas warrants further exploration of this scaffold. Future research should focus on expanding the structural diversity of benzylazetidine libraries, exploring their potential against a wider range of biological targets, including kinases and proteases, and conducting in-depth pharmacokinetic and in vivo efficacy studies to translate the current in vitro promise into tangible therapeutic candidates.

References

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online.

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.

- Two-fold Broth Microdilution Method for Determin

- Broth microdilution protocol for minimum inhibitory concentration (MIC) determinations of the intracellular salmonid pathogen Piscirickettsia salmonis to florfenicol and oxytetracycline. (2014). PubMed.

- MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.

- MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). FWD AMR-RefLabCap.

- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.

- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.

- 1-Benzyl-Azetidine-2-carboxylic acid methyl ester. Chem-Impex.

- DNA Interaction and DNA Cleavage Studies of a New Platinum(II)

- Structures of some azetidine‐based drugs. (2021).

- Preparation of 1-benzylazetidine-3-ol derivatives. (1987).

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online.

- MTT Assay Protocol. Bitesize Bio.

- Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine. (2020).

- MTT Assay Protocol for Cell Viability and Prolifer

- Advances of Benzimidazole Derivatives as Anticancer Agents: Bench to Bedside. (2021).

- Cellular accumulation and cytotoxicity of macromolecular platinum complexes in cisplatin-resistant tumor cells. (2008). Journal of Controlled Release.

- MTT Cell Assay Protocol. Texas Children's Hospital.

- MTT assay protocol. Abcam.

- Platinum-Based Drugs and DNA Interactions Studied by Single-Molecule and Bulk Measurements. (2016). PMC.

- Identification of Cisplatin-Binding Proteins Using Agarose Conjugates of Pl

- How to Run an Agarose Gel. (2018). Addgene.

- Novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA. (2014). PubMed.

- Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. (2020). Muthanna Journal of Pure Science.

- Perspectives of Benzimidazole Derivatives as Anticancer Agents in the New Era. (2016). PubMed.

- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (2022). PMC.

- Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. (2019). MDPI.

- Experimental Protocol for DNA Agarose Gel Electrophoresis.

- Recent Developments of Target-Based Benzimidazole Derivatives as Potential Anticancer Agents. (2020). IntechOpen.

- Biological activities of benzimidazole deriv

- Neuropharmacology. Department of Pharmacology.

- Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized M

- Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide deriv

- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Deriv

- 3-Benzylazetidine. PubChem.

- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2023). MDPI.

- A Panoramic Review of Benzimidazole Derivatives and Their Potential Biological Activity. (2022). PubMed.

- Design, synthesis and neuropharmacological evaluation of new 2,4-disubstituted-1,5-benzodiazepines as CNS active agents. (2020). PubMed.

- New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. (2005). PubMed.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. muthjps.mu.edu.iq [muthjps.mu.edu.iq]

- 6. US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives - Google Patents [patents.google.com]

- 7. Novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Platinum-Based Drugs and DNA Interactions Studied by Single-Molecule and Bulk Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cyrusbio.com.tw [cyrusbio.com.tw]

- 12. merckmillipore.com [merckmillipore.com]

- 13. DNA Interaction and DNA Cleavage Studies of a New Platinum(II) Complex Containing Aliphatic and Aromatic Dinitrogen Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. addgene.org [addgene.org]

Unlocking the Strained Scaffold: A Technical Guide to the SAR of 1-Substituted Azetidines

The Physicochemical Case for the Azetidine Scaffold

In modern medicinal chemistry, the transition from planar aromatic rings to sp³-rich, three-dimensional frameworks is a proven strategy to improve clinical success rates. The azetidine ring—a four-membered, nitrogen-containing heterocycle—has emerged as a privileged scaffold in this paradigm[1].

The utility of azetidines stems from their unique physicochemical profile. The high ring strain (approximately 26 kcal/mol) and conformational rigidity dictate precise spatial orientations of attached pharmacophores[1]. Compared to larger saturated heterocycles like pyrrolidines or piperidines, azetidines offer a lower lipophilicity and a smaller steric footprint, which often translates to enhanced aqueous solubility and improved metabolic stability[2]. This structural efficiency is validated by several FDA-approved drugs, including the JAK inhibitor baricitinib, the MEK inhibitor cobimetinib, and the calcium channel blocker azelnidipine, all of which leverage the azetidine motif to optimize receptor selectivity and pharmacokinetic (PK) profiles[1].

Structure-Activity Relationship (SAR) Dynamics at the N1 Position

While the azetidine core provides the geometric foundation, the functionalization at the N1 (nitrogen) position is the primary driver of Structure-Activity Relationship (SAR) optimization. Unsubstituted secondary azetidines are highly basic (pKa ~ 10–11), which can lead to poor membrane permeability and off-target liabilities, such as hERG channel blockade.

Substituting the N1 position serves two mechanistic purposes:

-

Electronic Tuning: Converting the basic amine into an amide, carbamate, or urea drastically reduces basicity, mitigating phospholipidosis and hERG binding while fine-tuning the molecule's overall polar surface area (PSA).

-

Vectorial Trajectory: The N1-substituent acts as a rigid vector, directing functional groups deep into target binding pockets. Because the four-membered ring restricts the conformational flexibility of the nitrogen atom, the trajectory of the N1-substituent is highly predictable.

Case Study 1: Modulating Target Residence Time in M3 Antagonists

The impact of steric bulk adjacent to the N1 position is perfectly illustrated in the development of inhaled muscarinic M3 receptor antagonists. During the optimization of PF-3635659 (a Phase II clinical candidate for COPD), researchers discovered that introducing a gem-dimethyl substitution adjacent to the basic amine moiety of the azetidine exerted a profound effect on the dissociation rate[3]. This steric hindrance restricts the conformational exit pathway of the ligand from the receptor, resulting in slow off-rate binding kinetics and enabling once-daily dosing[3].

Case Study 2: "Tail Switching" in MAGL Inhibitors

Monoacylglycerol lipase (MAGL) is a critical serine hydrolase responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins[4]. Inhibiting MAGL elevates neuroprotective 2-AG levels while suppressing neuroinflammation.

Recent SAR campaigns have utilized a "tail switching" strategy on piperazinyl azetidine and azetidinyl carbamate skeletons to develop both reversible and irreversible MAGL inhibitors[5].

-

Irreversible Inhibition: Functionalizing the N1 position with a carbamate bearing a good leaving group (e.g., hexafluoroisopropanol) allows the azetidine to act as a suicide inhibitor, covalently binding the catalytic serine of MAGL[5].

-

Reversible Inhibition: By replacing the reactive carbamate with bulky, non-covalent interacting groups (e.g., substituted benzoyl or heteroaryl groups), the N1-vector relies purely on shape complementarity and hydrogen bonding, yielding highly potent reversible inhibitors[5][6].

Quantitative SAR Data: Azetidine-Based MAGL Inhibitors

The table below summarizes the in vitro efficacy of various 1-substituted azetidine derivatives against human MAGL. The data illustrates how subtle modifications at the N1 position dictate both the binding mechanism and the half-maximal inhibitory concentration (IC₅₀).

| Compound | Scaffold Type | Binding Mechanism | Target | IC₅₀ (nM) |

| Compound 8 | Piperazinyl azetidine | Irreversible | MAGL | 0.88 |

| Compound 10 (MAGL-0519) | Azetidinyl carbamate | Irreversible | MAGL | 12.7 |

| Compound 17 | Piperazinyl azetidine | Reversible | MAGL | 2.7 |

| Compound 37 | Piperazinyl azetidine | Reversible | MAGL | 11.7 |

| Compound 26 | Azetidine-piperazine di-amide | Reversible | MAGL | 510.0 |

(Data sourced from comparative pharmacological evaluations of MAGL PET tracers and di-amide inhibitors[6],[4],[5].)

Mechanistic Visualization

Modulation of the 2-AG endocannabinoid signaling pathway by azetidine-based MAGL inhibitors.

Field-Proven Protocol: Activity-Based Protein Profiling (ABPP)

To validate the target engagement of newly synthesized 1-substituted azetidines, Activity-Based Protein Profiling (ABPP) is the gold standard[5].

System Causality & Self-Validation: This protocol is a self-validating competitive assay. It utilizes a broad-spectrum fluorophosphonate-rhodamine (FP-rhodamine) probe that covalently binds to the active site of all uninhibited serine hydrolases. If the azetidine compound successfully occupies the MAGL active site, it sterically blocks the FP-rhodamine probe, resulting in a quantifiable loss of fluorescence. If the proteome is degraded or the assay fails, the vehicle control will lack fluorescence, immediately flagging a false-negative result.

Step-by-Step Methodology:

-

Proteome Preparation: Isolate the membrane proteome from rat brain tissue by homogenizing in Tris buffer (50 mM, pH 7.4) and centrifuging at 100,000 × g for 45 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL.

-

Inhibitor Incubation: Aliquot 50 µL of the proteome into microcentrifuge tubes. Add 1 µL of the 1-substituted azetidine inhibitor in DMSO across a concentration gradient (e.g., 0.1 nM to 10 µM). Use 1 µL of pure DMSO for the vehicle control. Incubate at 37°C for 30 minutes to allow for binding equilibrium (or covalent adduction for irreversible candidates).

-

Probe Labeling: Add 1 µL of FP-rhodamine (to achieve a 1 µM final concentration) to each tube. Incubate in the dark at room temperature for 30 minutes. Note: The probe will selectively tag any unoccupied catalytic serine residues.

-

Quenching & Separation: Quench the reaction by adding 17 µL of 4× SDS-PAGE loading buffer. Boil the samples at 95°C for 5 minutes to denature the proteins. Resolve the proteome using a 10% SDS-PAGE gel run at 150V for 90 minutes.

-

Fluorescence Detection & Analysis: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) set to an excitation of 532 nm and an emission filter of 580 nm.

-

Quantification: Use ImageJ to quantify the fluorescence intensity of the MAGL band (~33 kDa). Normalize the data against the DMSO control and calculate the IC₅₀ using non-linear regression analysis in GraphPad Prism.

Conclusion

The 1-substituted azetidine scaffold represents a masterclass in exploiting molecular strain and sp³ geometry for drug discovery. By systematically exploring the SAR at the N1 position, researchers can precisely tune a molecule's basicity, optimize its trajectory into target binding pockets, and dictate its residence time. Whether designing irreversible covalent binders or highly selective reversible inhibitors, the azetidine ring remains an indispensable tool in the modern medicinal chemist's arsenal.

References

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. In vitro and In vivo evaluation of 11C-labeled azetidine-carboxylates for imaging monoacylglycerol lipase by PET imaging studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a ‘tail switching’ strategy on a piperazinyl azetidine skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Rising Therapeutic Potential of Novel Azetidine Derivatives in Anticancer Screening

Mechanistic Rationale: The Case for the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the azetidine scaffold—a four-membered nitrogen-containing heterocycle—has transitioned from a synthetic curiosity to a privileged pharmacophore. The core advantage of azetidines lies in their unique physicochemical profile: high ring strain, an sp3-rich character, and strict conformational rigidity 1. These features collectively enhance metabolic stability and target selectivity compared to their linear or highly flexible counterparts.

In anticancer drug development, azetidin-2-ones (β-lactams) serve as highly effective bioisosteres. A classic example is the modification of Combretastatin A-4 (CA-4), a potent vascular disrupting agent. CA-4 suffers from spontaneous cis-trans isomerization in aqueous solution, leading to a dramatic loss of antimitotic activity. By replacing the olefinic bond of CA-4 with an azetidin-2-one ring, researchers lock the molecule into its active conformation, preventing isomerization while retaining nanomolar affinity for the colchicine binding site of tubulin 23. Beyond tubulin inhibition, novel azetidine hybrids have demonstrated potent blockade of the VEGFR-2 and STAT3 signaling pathways, arresting tumor proliferation and angiogenesis 4.

Logical mapping of azetidine structural features to anticancer mechanisms.

Quantitative Efficacy Across Cancer Cell Lines

The structural tuning of azetidines—such as the introduction of 3,5-dimethoxyphenyl or thiourea moieties—yields compounds with exceptional potency. The following table synthesizes recent in vitro screening data, highlighting the nanomolar efficacy of top-tier azetidine derivatives across diverse chemoresistant cell lines.

| Compound Designation | Primary Target / Mechanism | Cancer Cell Line | IC₅₀ / EC₅₀ Value | Source |

| Compound 12l | Tubulin (Colchicine site) | HT-29 (Chemoresistant Colon) | 3 nM | 2 |

| Compound 12l | Tubulin (Colchicine site) | MCF-7 (Breast) | 10 nM | 2 |

| (+)-trans-20 | Tubulin Polymerization | HuTu-80 (Duodenum) | 9 nM | 3 |

| Compound 3B | VEGFR-2 Inhibition | A431 (Skin) | 30 nM (0.03 µM) | 4 |

| Compound 3B | VEGFR-2 Inhibition | 786-O (Kidney) | 30 nM (0.03 µM) | 4 |

| Compound 6 | Apoptosis Induction | MCF-7 (Breast) | 0.8 nM | 5 |

Self-Validating Experimental Workflows

To ensure data integrity during drug development, every assay must be designed as a self-validating system. The following protocols detail the synthesis and screening of azetidine derivatives, explicitly outlining the causality behind each methodological choice.

Protocol A: Stereoselective Synthesis of 1,4-Diarylazetidin-2-ones (Staudinger Reaction)

The Staudinger reaction (ketene-imine cycloaddition) is the gold standard for synthesizing β-lactams. Controlling the reaction kinetics is critical to preventing ketene dimerization and ensuring the correct trans configuration necessary for tubulin binding 25.

-

Preparation: Dissolve the appropriate imine (5 mmol) and acid chloride (7 mmol) in 50 mL of strictly anhydrous toluene under a nitrogen atmosphere at 0 °C.

-

Causality: Moisture rapidly hydrolyzes the acid chloride. The 0 °C environment stabilizes the highly reactive acid chloride prior to base addition.

-

-

Ketene Generation: Gradually warm the solution to 100 °C and add dry triethylamine (TEA, 9 mmol) dropwise over 30 minutes.

-

Causality: TEA acts as the base to generate the ketene in situ. Dropwise addition at elevated temperatures prevents runaway exothermic reactions and limits unwanted ketene-ketene dimerization.

-

-

Cycloaddition & Equilibration: Reflux the mixture at 100 °C for 5 hours, then remove from heat and stir at room temperature for 18 hours.

-

Causality: The extended room-temperature stirring allows the kinetically favored cis-isomer to equilibrate into the thermodynamically favored trans-β-lactam, which is required for optimal biological activity.

-

-

Self-Validation Check: Prior to biological screening, confirm the trans configuration of the C-3 and C-4 substituents via X-ray crystallography or ¹H-NMR.

-

Validation Standard: A coupling constant (

) of approximately 2.0–2.5 Hz between the C-3 and C-4 protons strictly confirms the trans geometry.

-

Protocol B: High-Throughput Antiproliferative Screening (alamarBlue Assay)

For high-throughput screening of azetidines, the alamarBlue (resazurin) assay is superior to traditional MTT assays. It is non-toxic, allowing for continuous multiplexed monitoring, and eliminates the need for a solubilization step, thereby reducing pipetting errors 2.

-

Cell Seeding: Seed target cells (e.g., HT-29, MCF-7) at

cells/well in 96-well plates and incubate for 24 hours at 37 °C (5% CO₂).-

Causality: This allows cells to adhere and re-enter the exponential log phase of growth, ensuring uniform compound uptake.

-

-

Compound Treatment: Treat cells with serial dilutions of the azetidine derivatives (1 nM to 10 µM). Maintain a constant vehicle concentration of 0.1% DMSO across all wells.

-

Causality: 0.1% DMSO ensures complete compound solubility without inducing baseline solvent toxicity.

-

-

Incubation & Readout: Incubate for 72 hours. Add alamarBlue reagent (10% of total culture volume) and incubate for an additional 4 hours. Measure fluorescence (Ex: 530–560 nm, Em: 590 nm).

-

Self-Validation Check: Calculate the Z'-factor for the assay plate using the positive control (30 nM CA-4) and the negative control (0.1% DMSO).

-

Validation Standard: A Z'-factor > 0.5 mathematically validates the assay's robustness and signal-to-noise ratio, proving the plate is acceptable for IC₅₀ determination.

-

Protocol C: Mechanistic Validation via Caspase-3 Cleavage

To confirm that the observed cytotoxicity is driven by programmed cell death (apoptosis) rather than non-specific necrosis, researchers must validate the activation of Caspase-3, the central executioner enzyme of the apoptotic cascade 35.

-

Treatment & Lysis: Treat cells with the established IC₅₀ concentration of the azetidine compound for 24 hours. Lyse cells using RIPA buffer heavily supplemented with protease and phosphatase inhibitors.

-

Causality: Inhibitors are mandatory to prevent the rapid enzymatic degradation of the transient cleaved-Caspase-3 fragments (17 and 19 kDa).

-

-

Western Blotting: Resolve lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with anti-cleaved Caspase-3 and anti-Vinculin primary antibodies.

-

Self-Validation Check:

-

Validation Standard: The presence of a stable, uniform Vinculin band (116 kDa) across all lanes validates equal protein loading. A positive control lane (cells treated with a known apoptosis inducer) ensures the primary antibody is effectively detecting the cleaved fragments.

-

End-to-end experimental workflow for azetidine synthesis and biological screening.

References

- Discovery of new anticancer thiourea-azetidine hybrids: design, synthesis, in vitro antiproliferative, SAR, in silico molecular docking against VEGFR-2, ADMET, toxicity, and DFT studies. PubMed / Bioorganic Chemistry.

- Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. MDPI.

- Screening for Bioactive Azetidine Compounds: A Technical Guide. Benchchem.

- Synthesis and Biological Evaluation of 1,4-Diaryl-2-azetidinones as Specific Anticancer Agents: Activation of Adenosine Monophosphate Activated Protein Kinase and Induction of Apoptosis.

- Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. PMC / NIH.

- Azetidines in medicinal chemistry: emerging applic

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of new anticancer thiourea-azetidine hybrids: design, synthesis, in vitro antiproliferative, SAR, in silico molecular docking against VEGFR-2, ADMET, toxicity, and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 1-(4-Isopropylbenzyl)azetidine Interactions: A Senior Application Scientist's Guide

Abstract: This technical guide provides a comprehensive, in-depth framework for the in silico investigation of 1-(4-Isopropylbenzyl)azetidine, a novel small molecule with potential therapeutic applications. Azetidine scaffolds are of significant interest in medicinal chemistry due to their unique structural and metabolic properties.[1] This document outlines a systematic and scientifically rigorous approach to characterizing the potential biological interactions of this compound. We will delve into the causality behind experimental choices in molecular docking, molecular dynamics simulations, and binding free energy calculations. While specific experimental data for 1-(4-Isopropylbenzyl)azetidine is not publicly available, this guide establishes a robust, self-validating protocol by employing a well-characterized and therapeutically relevant target, the Epidermal Growth Factor Receptor (EGFR) kinase domain, as a case study.

PART 1: Introduction and Strategic Considerations

The Therapeutic Potential of the Azetidine Scaffold

Azetidines, four-membered saturated nitrogen-containing heterocycles, are increasingly recognized as valuable building blocks in modern drug discovery.[2] Their inherent ring strain and conformational rigidity can confer advantages such as improved binding affinity and metabolic stability compared to more flexible structural analogs.[1] The title compound, 1-(4-Isopropylbenzyl)azetidine, combines this privileged scaffold with a substituted benzyl group, suggesting a potential for specific interactions with protein targets. The field of in silico modeling offers a powerful, resource-efficient, and rapid methodology to hypothesize and evaluate the biological activity and physicochemical properties of such novel chemical entities, thereby prioritizing resources for laboratory synthesis and testing.[1]

Rationale for Target Selection: Epidermal Growth Factor Receptor (EGFR)

Given the absence of specific target information for 1-(4-Isopropylbenzyl)azetidine, a logical starting point for in silico screening is to consider protein families known to be modulated by other azetidine-containing molecules. These include G-protein coupled receptors (GPCRs), various enzymes, and kinases.[1] Notably, derivatives of azetidin-2-one have been investigated as potential anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR).[3][4] EGFR is a well-validated target in oncology, and its kinase domain possesses a druggable binding pocket. Therefore, for the purpose of this guide, we will proceed with the hypothesis that 1-(4-Isopropylbenzyl)azetidine may interact with the EGFR kinase domain.

PART 2: The In Silico Workflow: A Methodological Blueprint

The computational evaluation of a novel ligand-protein interaction follows a multi-stage process, designed to progressively refine our understanding of the binding event. This workflow ensures that each step builds upon the last, providing a self-validating system of inquiry.

Caption: A generalized workflow for the in-silico investigation of a novel ligand-protein interaction.

Step-by-Step Protocol: Ligand and Receptor Preparation

The fidelity of any in silico model is fundamentally dependent on the quality of the starting structures. This protocol ensures that both the ligand and the protein are in a chemically and structurally appropriate state for subsequent calculations.

Experimental Protocol: Ligand and Receptor File Preparation

-

Receptor Structure Acquisition:

-

Action: Download the 3D coordinates of the human EGFR kinase domain from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 2GS2, which is in complex with an inhibitor.

-

Causality: Utilizing a crystal structure provides an experimentally determined, high-resolution model of the target protein's binding site.

-

-

Initial Receptor Cleanup:

-

Action: Using molecular visualization software such as UCSF Chimera or PyMOL, remove all non-essential molecules from the PDB file. This includes water molecules, co-solvents, and the co-crystallized ligand.

-

Causality: Water molecules and original ligands would interfere with the docking of our new compound and are therefore removed to isolate the protein structure.

-

-

Receptor Preparation for Docking:

-

Action: Employ a standard protein preparation utility, such as the 'Dock Prep' tool in UCSF Chimera or the 'Protein Preparation Wizard' in Schrödinger's Maestro. This process involves:

-

Adding hydrogen atoms.

-

Assigning correct bond orders.

-

Repairing any missing side chains or loops using rotamer libraries.

-

Assigning partial charges to each atom using a force field (e.g., AMBER).

-

-

Causality: These steps are crucial for accurately calculating the electrostatic and van der Waals interactions that govern molecular recognition.

-

-

Ligand Structure Generation:

-

Action: Draw the 2D structure of 1-(4-Isopropylbenzyl)azetidine using a chemical drawing tool like ChemDraw or the open-source MarvinSketch. Convert this 2D representation into a 3D structure.

-

Causality: This creates the initial 3D coordinates of our ligand.

-

-

Ligand Energy Minimization:

-

Action: Perform an energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94). This can be done in software like Avogadro or with computational chemistry packages.

-

Causality: This step relaxes the ligand into a low-energy, stable conformation, which is a more realistic starting point for docking.

-

-

Final File Formatting:

-

Action: Save the prepared receptor and ligand structures in the appropriate file formats required by the chosen docking software (e.g., PDBQT for AutoDock Vina). This step often involves assigning specific atom types and charges.

-

Causality: Correct file formatting is a prerequisite for the docking software to correctly interpret the molecular structures.

-

PART 3: Predicting Binding Modes through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] It is a cornerstone of structure-based drug design.

The Docking Algorithm: A Search and Score Approach

The process can be conceptualized as a two-step procedure:

-

Conformational Sampling: The algorithm explores a vast number of possible orientations and conformations of the ligand within the defined binding site of the receptor.

-

Scoring Function: Each generated pose is evaluated using a scoring function that estimates the binding affinity. The poses are then ranked based on their scores.

Step-by-Step Protocol: Molecular Docking with AutoDock Vina

Experimental Protocol: Molecular Docking

-

Define the Binding Site (Grid Box):

-

Action: Center a 3D grid box on the active site of the EGFR kinase domain. The location can be determined from the position of the co-crystallized inhibitor in the original PDB file. The size of the box should be sufficient to encompass the entire binding pocket and allow the ligand to rotate freely.

-

Causality: This confines the search space for the docking algorithm, increasing computational efficiency and focusing the search on the region of interest.

-

-

Execute the Docking Simulation:

-

Action: Run the docking calculation using software like AutoDock Vina. The program will systematically place the ligand in the grid box, evaluate its interactions, and generate a set of predicted binding poses.

-

Causality: The software's algorithm attempts to find the most energetically favorable binding mode of the ligand.

-

-

Analyze the Docking Results:

-

Action: Examine the output files, which will contain the predicted binding poses and their corresponding binding affinity scores (typically in kcal/mol). Visualize the top-ranked poses in the context of the protein's binding site.

-

Causality: The binding affinity score provides a quantitative estimate of the interaction strength, while visualization reveals the specific hydrogen bonds, hydrophobic interactions, and other contacts that stabilize the complex.

-

Interpreting Docking Data

The primary outputs of a docking experiment are the binding pose and the binding affinity score.

| Parameter | Description | Example Value (Hypothetical) |

| Binding Affinity | An estimation of the binding free energy (in kcal/mol). More negative values indicate stronger predicted binding. | -8.5 kcal/mol |

| Binding Pose | The predicted 3D orientation and conformation of the ligand within the receptor's active site. | Visualized in molecular graphics software |

| Key Interactions | Specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein residues. | Hydrogen bond with Met793, hydrophobic interaction with Leu718 |

PART 4: Simulating the Dynamic Reality: Molecular Dynamics

While molecular docking provides a static snapshot of a potential binding event, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecular system, providing insights into the stability of the protein-ligand complex and the nature of their interactions over time.

Caption: Workflow for setting up and running a Molecular Dynamics simulation.

Step-by-Step Protocol: MD Simulation with GROMACS

Experimental Protocol: Molecular Dynamics Simulation

-

System Preparation:

-

Action: Take the best-ranked pose from the molecular docking as the starting structure. Place this complex in the center of a periodic box of water molecules.

-

Causality: Solvating the system provides a more realistic physiological environment.

-

-

Ionization:

-

Action: Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and to simulate a physiological salt concentration.

-

Causality: A neutral system is required for many simulation algorithms, and a physiological salt concentration is important for realistic electrostatic interactions.

-

-

Energy Minimization:

-

Action: Perform a steepest descent energy minimization of the entire system (protein, ligand, water, and ions).

-

Causality: This step removes any steric clashes or unfavorable geometries that may have been introduced during the setup process.

-

-

Equilibration:

-

Action: Run a two-phase equilibration. First, a short simulation at constant volume and temperature (NVT ensemble) to stabilize the system's temperature. Second, a longer simulation at constant pressure and temperature (NPT ensemble) to allow the system's density to relax to the correct value.

-

Causality: Equilibration ensures that the system is in a stable state before the main production simulation begins.

-

-

Production MD:

-

Action: Run the main simulation for a desired length of time (e.g., 100 nanoseconds). The coordinates of all atoms are saved at regular intervals, creating a trajectory file.

-

Causality: This trajectory file contains the raw data describing the dynamic behavior of the protein-ligand complex over time.

-

Analysis of MD Trajectories

The analysis of the MD trajectory can provide a wealth of information:

| Analysis Type | Description | Key Insight |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the protein backbone or ligand atoms from their initial positions over time. | A stable RMSD plot indicates that the complex has reached equilibrium and is not undergoing major conformational changes. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues or atoms around their average positions. | Highlights flexible regions of the protein and the ligand. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over the course of the simulation. | Identifies key and persistent hydrogen bond interactions that contribute to binding stability. |

PART 5: Quantifying Binding: Free Energy Calculations

While docking scores provide a rapid estimation of binding affinity, more rigorous methods can be employed to calculate the binding free energy. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) offer a balance between computational cost and accuracy.

These methods calculate the binding free energy (ΔG_bind) by estimating the different energy components of the binding process from the MD simulation trajectory.

PART 6: Synthesis of Findings and Future Directions

The in silico workflow described in this guide provides a multi-faceted approach to characterizing the potential interactions of 1-(4-Isopropylbenzyl)azetidine with the EGFR kinase domain. The results from molecular docking offer an initial hypothesis of the binding mode and affinity. Molecular dynamics simulations then test the stability of this proposed complex in a dynamic, solvated environment. Finally, binding free energy calculations provide a more refined, quantitative prediction of the binding affinity.

The insights gained from this computational investigation can be used to:

-

Prioritize 1-(4-Isopropylbenzyl)azetidine for chemical synthesis and in vitro testing.

-

Guide the design of analogs with potentially improved binding affinity or selectivity.

-

Formulate hypotheses about the mechanism of action that can be tested experimentally.

This guide provides a robust and scientifically sound framework for the initial stages of drug discovery, demonstrating how computational chemistry can be a powerful tool for accelerating the development of new therapeutic agents.

References

-

Gomez-Cansino, R., et al. (2015). Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. Molecules, 20(6), 10315-10332. [Link]

-

Al-Bayati, F. I. H., et al. (2025). In-silico molecular docking, ADME study of new azetidin-2-one derivatives having imidazole moiety targeting cyclooxygenase-2 Enzyme. Al-Mustansiriyah Journal of Pharmaceutical Sciences, 25(5). [Link]

-

Al-Bayati, F. I. H., & Shaker, A. H. (2025). In-silico molecular docking, ADME study, and molecular dynamic simulation of new azetidin-2-one derivatives with antiproliferative activity. ResearchGate. [Link]

Sources

Methodological & Application

Application Note: Protocol for the N-Alkylation of Azetidine with 4-Isopropylbenzyl Chloride

Abstract & Strategic Relevance

The N-alkylation of azetidine (trimethylene imine) is a pivotal transformation in medicinal chemistry, particularly in the synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators such as Siponimod (BAF312) . The azetidine ring offers a rigid, low-molecular-weight scaffold that improves ligand efficiency compared to larger heterocycles like pyrrolidine or piperidine.

However, this protocol addresses two specific synthetic challenges:

-

Ring Strain: The azetidine ring possesses ~25.4 kcal/mol of strain energy, making it susceptible to ring-opening polymerization or hydrolysis under acidic or harsh thermal conditions.

-

Volatility: Free base azetidine (b.p. ~61–62 °C) is highly volatile and difficult to handle precisely.

This guide details a robust, scalable protocol using Azetidine Hydrochloride as the stable starting material, employing Finkelstein catalysis to activate the 4-isopropylbenzyl chloride electrophile.

Reaction Mechanism & Chemical Logic

The Transformation

The reaction proceeds via a classic bimolecular nucleophilic substitution (

Mechanistic Pathway[1][2]

-

In-Situ Neutralization: The carbonate base neutralizes the azetidine HCl salt, liberating the nucleophilic free amine.

-

Finkelstein Activation: Iodide displaces the chloride on the benzylic electrophile, forming a more reactive benzylic iodide species.

-

N-Alkylation: The azetidine nitrogen attacks the activated benzylic carbon.

-

Scavenging: The base neutralizes the generated acid (HCl/HI), driving the equilibrium forward.

Caption: Figure 1. Mechanistic flow utilizing in-situ neutralization and iodide catalysis to overcome chloride leaving group passivity.

Experimental Protocol

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv. | Role | Critical Note |

| Azetidine HCl | 93.56 | 1.2 | Nucleophile | Hygroscopic. Store in desiccator. |

| 4-Isopropylbenzyl chloride | 168.66 | 1.0 | Electrophile | Limiting reagent. Lachrymator. |

| Potassium Carbonate ( | 138.21 | 3.0 | Base | Anhydrous, powder (not granular). |

| Potassium Iodide (KI) | 166.00 | 0.1 | Catalyst | Essential for chloride activation. |

| Acetonitrile (MeCN) | - | [0.2 M] | Solvent | Dry (water <0.1%) to prevent hydrolysis. |

Step-by-Step Methodology

Phase 1: Preparation & Activation

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

) or Argon. -

Base Suspension: Add Azetidine HCl (1.2 equiv) and

(3.0 equiv) to the flask. -

Solvent Addition: Add anhydrous Acetonitrile (concentration relative to electrophile ~0.2 M).

-

Why: MeCN is polar aprotic, stabilizing the transition state while dissolving the organic reactants.

-

-

Free Base Liberation: Stir the suspension at Room Temperature (RT) for 30 minutes.

-

Observation: Slight gas evolution (

) indicates neutralization. This step ensures the volatile azetidine free base is available in solution before heating.

-

Phase 2: Reaction

-

Catalyst Addition: Add KI (0.1 equiv).

-

Electrophile Addition: Add 4-Isopropylbenzyl chloride (1.0 equiv) dropwise via syringe.

-

Safety: Benzylic chlorides are potent lachrymators. Perform in a fume hood.

-

-

Thermal Cycle: Heat the mixture to 50–60 °C for 4–12 hours.

-

Control: Do NOT exceed 65 °C. Higher temperatures increase the risk of azetidine ring opening (polymerization) and quaternary ammonium salt formation (over-alkylation).

-

-

Monitoring: Monitor by TLC (System: 10% MeOH in DCM) or LCMS. Look for the disappearance of the benzyl chloride.

Phase 3: Workup & Isolation

-

Filtration: Cool to RT. Filter the mixture through a Celite pad to remove inorganic salts (

, excess -

Concentration: Concentrate the filtrate carefully under reduced pressure.

-

Warning: Do not heat the water bath >40 °C to avoid losing product if the MW is low, though the benzyl group adds significant weight (MW ~189), reducing volatility risks compared to bare azetidine.

-

-

Extraction: Redissolve residue in EtOAc and wash with:

-

Water (x2) to remove residual MeCN/KI.

-

Brine (x1).

-

-

Drying: Dry organic layer over

, filter, and concentrate.

Phase 4: Purification (Critical)

-

Stationary Phase: Silica gel is slightly acidic and can degrade azetidines.[1]

-

Method: Flash Column Chromatography.

-

Pre-treatment: Slurry the silica gel in the eluent containing 1% Triethylamine (TEA) or 1%

before packing the column. -

Eluent: Hexanes/Ethyl Acetate gradient (typically 0–30% EtOAc).

Troubleshooting & Optimization Logic

Common Failure Modes

| Observation | Root Cause | Corrective Action |

| Low Yield | Azetidine volatility | Use Azetidine HCl salt (as per protocol) rather than free base. Ensure reaction vessel is sealed well. |

| Ring Opening | Acidic conditions / High Heat | Keep Temp <60 °C. Ensure base is in excess. Avoid acidic workups. |

| Slow Reaction | Chloride passivity | Increase KI loading to 0.5 equiv. Switch solvent to DMF (though workup is harder). |

| Product Decomposition on Column | Acidic Silica | MANDATORY: Pre-treat silica with 1% Triethylamine. |

Workup Decision Tree

Caption: Figure 2.[2][3] Workup logic flow emphasizing pH control to prevent azetidine degradation.

Safety & Handling

-

Azetidine HCl: While less volatile than the free base, it is a skin irritant.

-

4-Isopropylbenzyl chloride: A lachrymator and alkylating agent. Double-glove and work in a fume hood.

-

Potassium Carbonate: Dust inhalation hazard. Use a mask when weighing.

References

-

Pan, S. et al. (2013).[4] Discovery of BAF312 (Siponimod), a Potent and Selective S1P Receptor Modulator.[4] ACS Medicinal Chemistry Letters, 4(3), 333–337.[4]

-

Couty, F. & Drouillat, B. (2012). Recent Advances in the Synthesis and Reactivity of Azetidines.[5][3][6] Heterocycles, 84(1), 227-262.[5]

-

BenchChem Technical Support. (2025). Azetidine Ring-Opening Reactions and Stability Protocols.[7][5][8][9]

-

Organic Syntheses. (1973). Ethyl 3-(1-Azetidinyl)propionate and General Azetidine Handling.[10] Organic Syntheses, Coll. Vol. 5, p.586.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. BAF-312(SiponiMod) synthesis - chemicalbook [chemicalbook.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. api.pageplace.de [api.pageplace.de]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

Application Note: Advanced Purification Workflows for Crude 1-(4-Isopropylbenzyl)azetidine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Physicochemical Rationale